N-Phthaloyl-DL-glutamic anhydride

Catalog No.
S1893349
CAS No.
3343-28-0
M.F
C13H9NO5
M. Wt
259.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phthaloyl-DL-glutamic anhydride

CAS Number

3343-28-0

Product Name

N-Phthaloyl-DL-glutamic anhydride

IUPAC Name

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2

InChI Key

ICDLEMPZXFCQEB-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Protein N-Terminal Derivatization:

N-Phthaloyl-DL-glutamic anhydride is a reagent used for the N-terminal derivatization of proteins. This process involves modifying the free amino group (the N-terminus) of a protein with a functional group, allowing for improved protein identification and characterization PubChem, N-Phthaloyl-DL-glutamic anhydride: . The phthaloyl group introduced by N-Phthaloyl-DL-glutamic anhydride increases the hydrophobicity of the protein, facilitating its separation by techniques like mass spectrometry Sigma-Aldrich, N-Phthaloyl-DL-glutamic anhydride: .

Edman Degradation:

N-Phthaloyl-DL-glutamic anhydride plays a role in the Edman degradation technique, a sequential method for determining the amino acid sequence of a protein. The N-terminal amino acid is derivatized with N-Phthaloyl-DL-glutamic anhydride, followed by cyclization and cleavage, releasing a recognizable derivative of the first amino acid NCBI Bookshelf, Protein Sequencing and Identification by Edman Degradation: . This process is repeated, allowing for the sequential identification of each amino acid in the protein chain.

Peptide Synthesis:

N-Phthaloyl-DL-glutamic anhydride can be used in peptide synthesis, particularly for the introduction of a protected glutamic acid residue at the N-terminus of a peptide. The phthaloyl group serves as a temporary protecting group, ensuring that only the desired amino acid reacts during peptide bond formation. The protecting group can then be selectively removed later to reveal the free glutamic acid residue Journal of the American Chemical Society, Selective N-terminal modification of peptides by N-phthaloyl derivatives of DL-glutamic acid and DL-aspartic acid: .

  • NPA is a derivative of glutamic acid, a naturally occurring amino acid found in proteins [].
  • It is synthesized by attaching a phthaloyl group to the amino group of DL-glutamic acid (meaning it's a mixture of L- and D- isomers) [].
  • The significance of NPA in scientific research is not extensively documented in publicly available sources. However, some research suggests its use as a precursor for the synthesis of other glutamic acid derivatives with potential biological applications [].

Molecular Structure Analysis

  • NPA's structure consists of a central phthalimide ring (cyclic structure with two nitrogen atoms and two carbonyl groups) attached to a glutamic acid residue. The amino group of glutamic acid is substituted by the phthaloyl group [].
  • Key features include the presence of an anhydride group (formed by the reaction between two carboxylic acid groups), which makes NPA susceptible to hydrolysis (reaction with water) [].

Chemical Reactions Analysis

  • Synthesis: The exact synthesis route for NPA is not readily available in public sources. However, it likely involves the reaction of phthalic anhydride with DL-glutamic acid under specific conditions [].
  • Decomposition: NPA can hydrolyze in water to yield N-phthaloyl-DL-glutamic acid [].
  • Other Reactions: Limited information exists regarding other relevant reactions involving NPA.

Physical And Chemical Properties Analysis

  • Melting point: 197-201 °C (literature value) [].
  • Boiling point: No data available. NPA likely decomposes before reaching a boiling point due to the presence of the anhydride group.
  • Solubility: Soluble in dioxane, likely insoluble in water due to the presence of the anhydride group [].
  • Stability: Moisture sensitive [].

Currently, there is no documented information on the specific mechanism of action of NPA in biological systems.

  • NPA is classified as a skin and eye irritant [].
  • Safety Data Sheets (SDS) from chemical suppliers indicate potential hazards, including:
    • Causes skin irritation (H315) [].
    • Causes serious eye irritation (H319) [].
  • Always refer to the SDS for specific handling and disposal instructions when working with NPA [].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3085-92-5
3343-28-0

Wikipedia

N-phthaloyl-DL-glutamic anhydride

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-: INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types